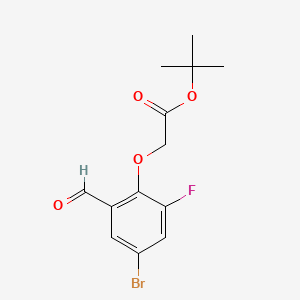
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is an organic compound that features a tert-butyl ester group, a bromo substituent, a fluoro substituent, and a formyl group attached to a phenoxyacetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Bromination: Introduction of the bromo group to the phenol derivative.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formylation: Introduction of the formyl group using formylating agents.
Esterification: Formation of the tert-butyl ester through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Reduction: The formyl group can be reduced to an alcohol.
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: Corresponding alcohol.
Oxidation: Corresponding carboxylic acid.
Ester Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: May be used in the synthesis of polymers or other advanced materials.
Biological Studies: Can be used to study the effects of various substituents on biological activity.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and formyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-bromo-2-fluorobenzoate: Similar structure but lacks the formyl group.
Tert-butyl 2-bromoacetate: Lacks the phenoxy and formyl groups.
Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate: Similar but without the formyl group.
Uniqueness
Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate is unique due to the combination of bromo, fluoro, and formyl groups on the phenoxyacetate backbone. This unique combination can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H14BrFO4 |
|---|---|
Peso molecular |
333.15 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |
InChI |
InChI=1S/C13H14BrFO4/c1-13(2,3)19-11(17)7-18-12-8(6-16)4-9(14)5-10(12)15/h4-6H,7H2,1-3H3 |
Clave InChI |
DFVDFQJLZBLFSD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1F)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
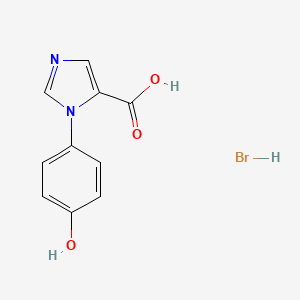
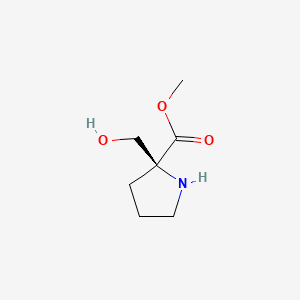
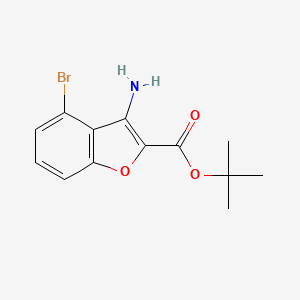
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
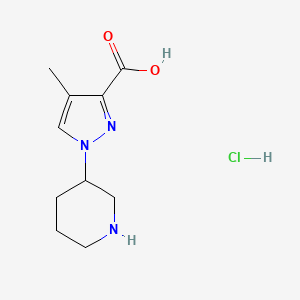
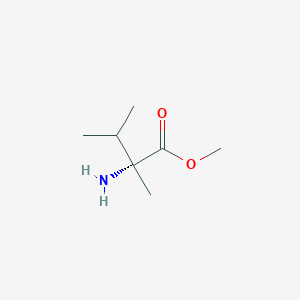
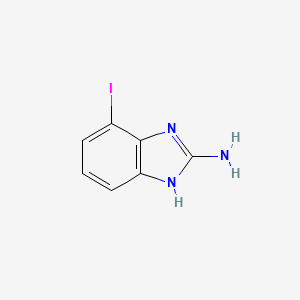

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
![2-[(2R)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13453825.png)

